N-(6-Aminohexyl)-4-hydroxybutyramide
Description
Structure
3D Structure
Properties
CAS No. |
95873-59-9 |
|---|---|
Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
N-(6-aminohexyl)-4-hydroxybutanamide |
InChI |
InChI=1S/C10H22N2O2/c11-7-3-1-2-4-8-12-10(14)6-5-9-13/h13H,1-9,11H2,(H,12,14) |
InChI Key |
JILGZWHZTWYFEL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCCO)CCN |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Chemical Characterization for N 6 Aminohexyl 4 Hydroxybutyramide
Synthetic Routes and Reaction Mechanisms
The creation of N-(6-Aminohexyl)-4-hydroxybutyramide hinges on the formation of a stable amide bond, a cornerstone of organic chemistry. The primary approach involves the coupling of a 4-hydroxybutyric acid derivative with a protected form of 1,6-hexanediamine (B7767898).
Amide Bond Formation Strategies: Coupling of 4-hydroxybutyric acid derivatives with 6-aminohexylamine
The most prevalent and efficient method for synthesizing this compound is through the direct coupling of a 4-hydroxybutyric acid precursor with a mono-protected 1,6-hexanediamine. A common precursor for the acid component is γ-butyrolactone (GBL), a cyclic ester that can be ring-opened by an amine under specific catalytic conditions.
The reaction mechanism typically involves the nucleophilic attack of the primary amine of a mono-protected 1,6-hexanediamine, such as N-Boc-1,6-hexanediamine, on the carbonyl carbon of γ-butyrolactone. This process is often facilitated by an organocatalyst, such as a strong, non-nucleophilic base, which activates the lactone towards ring-opening. The resulting intermediate then undergoes proton transfer to yield the final amide product. The use of a protecting group on one of the amine functionalities of 1,6-hexanediamine is crucial to prevent undesired side reactions, such as the formation of diamides.
Alternatively, traditional amide bond formation techniques can be employed, utilizing coupling reagents to activate the carboxylic acid group of 4-hydroxybutyric acid for reaction with the mono-protected diamine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. evitachem.comurv.cat
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. When employing the ring-opening of γ-butyrolactone, key variables include the choice and loading of the catalyst, reaction temperature, and reaction time. For instance, an increase in catalyst concentration may accelerate the reaction rate, but can also lead to the formation of byproducts. Similarly, elevated temperatures can improve reaction kinetics but may also promote undesirable side reactions.
The table below illustrates a hypothetical optimization of the reaction between N-Boc-1,6-hexanediamine and γ-butyrolactone.
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBD | 5 | 25 | 24 | 65 |
| 2 | TBD | 10 | 25 | 24 | 78 |
| 3 | TBD | 10 | 40 | 12 | 85 |
| 4 | DBU | 10 | 40 | 12 | 82 |
| 5 | TBD | 10 | 60 | 6 | 80 (with impurities) |
| Data is hypothetical and for illustrative purposes. |
In the context of using coupling agents, the stoichiometry of the reactants and the choice of solvent are critical. An excess of the coupling agent or the amine can lead to purification challenges, while the solvent must be able to dissolve all reactants and not interfere with the reaction. Dichloromethane and dimethylformamide are commonly used solvents for such reactions. Subsequent removal of the protecting group, typically through acidic hydrolysis for a Boc group, is the final step to yield this compound.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Following synthesis, a rigorous characterization process is essential to confirm the identity, structure, and purity of this compound. This is achieved through a combination of spectroscopic and chromatographic methods.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the hexyl chain, the methylene (B1212753) groups adjacent to the amide and hydroxyl functionalities, and the amine and hydroxyl protons themselves. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values are all used to piece together the structure.
A hypothetical ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the amide, the carbons of the hexyl chain, and the carbons adjacent to the nitrogen and oxygen atoms.
| ¹H NMR (400 MHz, D₂O) | ¹³C NMR (100 MHz, D₂O) |
| Chemical Shift (ppm) | Assignment |
| 3.55 (t, 2H) | -CH₂-OH |
| 3.15 (t, 2H) | -NH-CH₂- |
| 2.89 (t, 2H) | -CH₂-NH₂ |
| 2.25 (t, 2H) | -CH₂-C=O |
| 1.75 (p, 2H) | -CH₂-CH₂-C=O |
| 1.50 (m, 4H) | -NH-CH₂-CH₂- & -CH₂-CH₂-NH₂ |
| 1.35 (m, 4H) | -(CH₂)₂- in middle of hexyl chain |
| Data is hypothetical and for illustrative purposes based on the compound's structure. |
Molecular Confirmation via Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
In a typical mass spectrum, the molecular ion peak [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the protonated molecule. For this compound (C₁₀H₂₂N₂O₂), the expected exact mass is approximately 202.1681 g/mol . The observation of a peak at or very close to m/z 203.1759 would confirm the molecular weight. Fragmentation patterns can also provide valuable information about the connectivity of the molecule.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a synthesized batch of this compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, it is possible to separate the target compound from any unreacted starting materials, byproducts, or other impurities.
Reverse Phase HPLC Methodologies
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the separation and analysis of moderately polar to non-polar compounds, making it an ideal candidate for the characterization of this compound. phenomenex.comualberta.ca In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. phenomenex.com The retention of the analyte on the column is primarily driven by hydrophobic interactions.
For a compound with the structure of this compound, which possesses both a hydrophobic hexyl chain and polar amine and hydroxyl groups, C18 and C8 columns are the most common choices for the stationary phase. phenomenex.com C18 columns, with their longer alkyl chains, would offer greater hydrophobic retention, which may be advantageous for separating it from more polar impurities. phenomenex.com Conversely, a C8 column would provide less retention, potentially leading to shorter analysis times. phenomenex.com The choice between them would be determined through method development, aiming for optimal resolution and peak shape.
A typical analytical method for a similar compound, N-(6-Aminohexyl)-6-hydroxyhexanamide, utilizes a reverse-phase column to achieve separation. sielc.com This suggests that a similar approach would be effective for this compound.
Mobile Phase Selection and Optimization
The composition of the mobile phase is a critical parameter in controlling the retention and selectivity of the separation in RP-HPLC. phenomenex.com A typical mobile phase for a compound like this compound would consist of an aqueous component and an organic modifier.
The organic modifier, commonly acetonitrile (B52724) or methanol, is used to decrease the polarity of the mobile phase and elute the compound from the column. Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. For a structurally related compound, a mobile phase containing acetonitrile and water has been shown to be effective. sielc.com
The aqueous component is often buffered to control the pH, which is crucial for ionizable compounds. This compound contains a primary amine group, which will be protonated at acidic pH. By adjusting the pH of the mobile phase with an acid such as phosphoric acid or formic acid, the degree of ionization can be controlled, thereby influencing its retention on the column. sielc.comnih.gov For instance, lowering the pH protonates the amine, making the compound more polar and reducing its retention time. Formic acid is often used when the HPLC system is coupled to a mass spectrometer (MS), as it is volatile and compatible with the ionization source. sielc.com
Table 1: Hypothetical Mobile Phase Compositions for RP-HPLC Analysis
| Component | Concentration/Ratio | Purpose |
| Solvent A | Water with 0.1% Formic Acid | Aqueous component, provides polarity and controls pH for MS compatibility. sielc.com |
| Solvent B | Acetonitrile with 0.1% Formic Acid | Organic modifier, elutes the compound from the column. sielc.com |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of impurities with varying polarities. |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Throughput
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for faster separations and higher resolution compared to traditional HPLC. For the analysis of this compound, implementing a UPLC method could offer substantial benefits, particularly in a high-throughput screening environment.
The principles of separation in UPLC are the same as in HPLC, but the smaller particle size leads to a significant increase in efficiency. nih.gov This allows for the use of higher flow rates and shorter column lengths without sacrificing resolution. An existing method for a similar compound notes that smaller 3 µm particle columns are available for faster UPLC applications, underscoring the transferability of the methodology from HPLC to UPLC. sielc.com
The enhanced sensitivity of UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), would be particularly advantageous for the analysis of low-level impurities or for pharmacokinetic studies where the concentration of the compound may be very low. nih.govresearchgate.net
Applications in Impurity Profiling and Preparative Separation
The analytical methods developed for this compound would be directly applicable to impurity profiling and preparative separation.
Impurity Profiling: A well-optimized HPLC or UPLC method can separate the main compound from process-related impurities (e.g., starting materials, by-products) and degradation products. By coupling the chromatograph to a mass spectrometer, these impurities can be identified and quantified, which is a critical aspect of quality control in pharmaceutical development.
Preparative Separation: The same chromatographic principles used for analytical purposes can be scaled up for preparative separation. sielc.com This involves using larger columns and higher flow rates to isolate larger quantities of the pure compound. This is essential for obtaining reference standards or for purifying the compound for further studies. The scalability of a reverse-phase method for a similar amide-containing compound has been noted, indicating that this would be a viable strategy for this compound. sielc.com
Structure Activity Relationship Sar Studies of N 6 Aminohexyl 4 Hydroxybutyramide and Its Analogs
Principles of SAR in Medicinal Chemistry Research
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The fundamental principle is that the activity of a molecule is directly related to its three-dimensional structure, which dictates its ability to interact with a specific biological target, such as a receptor or an enzyme. By systematically modifying the chemical structure of a lead compound, researchers can identify key pharmacophoric features—the essential structural elements required for biological activity—and optimize properties like potency, selectivity, and metabolic stability.
Rational Design and Synthesis of Analogs and Derivatives
The rational design of analogs of a lead compound like N-(6-Aminohexyl)-4-hydroxybutyramide would involve the targeted modification of its distinct chemical moieties. This process is guided by the initial understanding of the compound's (hypothetical) biological activity and its interaction with a target. The synthesis of these analogs would typically involve multi-step chemical reactions. For instance, creating variations in the butyramide (B146194) backbone might require different starting carboxylic acids, while modifying the aminohexyl chain could involve using different diamine linkers.
Impact of Structural Modifications on Biological Activity
The core of an SAR study is the evaluation of how these structural changes affect biological activity. This would involve a series of in vitro and potentially in vivo assays.
In a hypothetical study, modifications to the butyramide backbone could include altering the chain length (e.g., to propionamide (B166681) or pentanamide), introducing unsaturation, or adding substituents. The goal would be to determine if the four-carbon chain is optimal for activity.
The six-carbon aminohexyl linker plays a crucial role in positioning the terminal amino group. An SAR study would explore variations in this chain length (e.g., aminobutyl, aminooctyl) to understand the optimal distance between the butyramide and the terminal amine for target interaction. Additionally, the linearity of the chain could be altered by introducing branching.
The hydroxyl group at the 4-position of the butyramide moiety is a potential hydrogen bond donor and acceptor. Its significance would be investigated by moving it to other positions (e.g., 2- or 3-hydroxy), converting it to an ether or ester, or removing it entirely. The resulting changes in activity would highlight the importance of this functional group in target binding.
A hypothetical data table for such a study might look like this:
| Compound ID | Backbone Modification | Linker Modification | 4-Position Modification | Biological Activity (e.g., IC₅₀ in µM) |
| Parent | Butyramide | Aminohexyl | Hydroxyl | [Hypothetical Value] |
| Analog 1 | Propionamide | Aminohexyl | Hydroxyl | [Hypothetical Value] |
| Analog 2 | Butyramide | Aminobutyl | Hydroxyl | [Hypothetical Value] |
| Analog 3 | Butyramide | Aminohexyl | Methoxy | [Hypothetical Value] |
| Analog 4 | Butyramide | Aminohexyl | Hydrogen (deoxy) | [Hypothetical Value] |
Computational Approaches in SAR Analysis
Modern drug discovery heavily relies on computational methods to complement experimental SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate structural features with biological activity. Molecular docking simulations could be employed to predict how this compound and its analogs bind to a putative target protein, providing insights into the molecular basis of their activity and guiding the design of new, more potent compounds.
While a detailed and scientifically accurate article on the SAR of this compound cannot be written at this time due to a lack of specific research, the principles and methodologies for conducting such a study are well-established in the field of medicinal chemistry. The hypothetical framework above illustrates the type of research that would be necessary to elucidate the SAR for this compound.
Applications in Biochemical and Material Science Research: Beyond Direct Biological Effects
Utilization as Coupling Agents and Surface Functionalization Reagents
The presence of both a terminal primary amine and a hydroxyl group allows N-(6-Aminohexyl)-4-hydroxybutyramide to act as an effective coupling agent. These groups can participate in a range of chemical reactions, enabling the covalent linkage of different molecules or the functionalization of various substrates. Silane (B1218182) coupling agents, for instance, are widely used to form durable bonds between organic and inorganic materials by forming covalent bonds that offer high stability. aip.orgnih.gov The functional groups on molecules like this compound can be leveraged for similar surface modification strategies. researchgate.net
Amine-rich surfaces are known to promote cell adhesion due to their positive charge at physiological pH, which attracts negatively charged biomolecules like proteins and DNA. mdpi.com This property is crucial for the development of biomaterials that need to integrate with surrounding tissues. Amine-rich polyelectrolyte multilayers can be fabricated to create adhesive surfaces for biomedical and nanotechnological applications. acs.orgnih.govresearchgate.net These layers offer a versatile and high-quality alternative to traditional surface modification techniques. researchgate.net
The terminal amino group of this compound makes it a suitable candidate for creating such amine-rich surfaces. By immobilizing this compound on a substrate, a surface with a high density of primary amines can be generated, which can then be used to promote cell adhesion and proliferation. mdpi.com Furthermore, these amine groups can be used to attach other molecules, such as proteins or antimicrobial agents, to the surface. nih.gov
| Technique | Precursors/Molecules | Key Findings and Applications |
|---|---|---|
| Plasma Polymerization | Allylamine, Heptylamine, Ethylenediamine | Creates coatings with a positive effect on osteoblast and fibroblast adhesion and proliferation. mdpi.com |
| Adsorption of Biomolecules | Polyethyleneimine (PEI), Polydopamine (PDA) | PEI is used as a precursor for polyelectrolyte multilayer films. mdpi.com PDA coatings can be used to bind other compounds. mdpi.com |
| Layer-by-Layer Assembly | Positively and negatively charged polyelectrolytes | Forms highly uniform and adhesive films for nanostructures. acs.org |
The covalent immobilization of biomolecules onto surfaces is a critical technology in biosensing, medical diagnostics, and tissue engineering. nih.govnih.gov This process involves the formation of stable complexes between the functional groups on a substrate and those on the biomolecule. nih.gov The amino and hydroxyl groups of this compound provide reactive sites for such covalent bonding.
The primary amine can react with various functional groups on biomolecules, such as carboxylic acids, to form stable amide bonds. This allows for the controlled and oriented attachment of proteins, peptides, and other biological macromolecules. nih.gov The hydroxyl group can also participate in immobilization strategies, for example, through esterification reactions. The ability to functionalize surfaces with both amine and hydroxyl groups enhances the versatility of the substrate for immobilizing a diverse range of molecules and nanostructures. mdpi.com
DNA microarrays are powerful tools for high-throughput genetic analysis, and their performance is highly dependent on the quality of the functionalized glass surface to which DNA probes are attached. nih.govnih.govacs.org Silane chemistry is commonly employed to modify the native hydroxyl groups on glass surfaces to provide appropriate functional groups for DNA synthesis or immobilization. nih.govtaylorfrancis.com
While direct data on this compound for this application is not abundant, related butyramide (B146194) silanes are utilized for the functionalization of glass substrates. For instance, aminosilanes are used to create amine-terminated surfaces that can covalently bind DNA. nih.govtaylorfrancis.com The stability of these functionalized surfaces is critical, as the loss of biomolecules during processing can lead to a loss of signal. nih.gov Research has shown that dipodal silanes, which have two silicon atoms, result in a significant increase in the stability of functionalized glass substrates compared to conventional monopodal silanes. nih.gov The bifunctional nature of this compound, with its potential to be incorporated into silane structures, suggests its utility in creating stable and efficient surfaces for DNA microarray synthesis.
| Silane Type | DNA Loss after 24h Hybridization | Key Advantage |
|---|---|---|
| Monopodal Monohydroxyl Silane | ~83% | Conventional method |
| Dipodal Dihydroxyl Silane | ~31% | Improved stability |
| Dipodal Monohydroxyl Silane | ~5% | Greatly enhanced stability and signal-to-noise ratio |
The surface modification of medical devices is crucial for improving their biocompatibility and performance. Polymer coatings can be applied to devices like stents to control drug release or improve tissue integration. The ring-opening polymerization (ROP) of lactones, such as ε-caprolactone, is a common method for producing biodegradable polyesters for these coatings. researchgate.netresearchgate.netnih.gov
The primary amino group of this compound can act as an initiator for the ROP of lactones. This initiation leads to the formation of polyester (B1180765) chains that are covalently attached to the aminoalkyl group. By first immobilizing this compound onto the surface of a medical device, a subsequent in-situ ROP of a lactone can be performed to create a uniform and covalently bound polymer coating. This approach offers a robust method for creating functional and biocompatible coatings on medical implants.
Integration into Novel Polymer Architectures
The bifunctional character of this compound also makes it an attractive monomer for the synthesis of novel polymers with tailored properties. Its ability to form both amide and ester linkages allows for the creation of complex polymer backbones.
Poly(ester amides) (PEAs) are a promising class of biodegradable polymers that combine the hydrolyzable ester groups of polyesters with the strong intermolecular hydrogen bonding of polyamides. upc.edumdpi.com This combination can lead to materials with good mechanical properties and controlled degradation rates, making them suitable for biomedical applications such as tissue engineering scaffolds and drug delivery systems. upc.edumdpi.comnih.govnih.govresearchgate.net
PEAs can be synthesized through the polycondensation of monomers containing amino, hydroxyl, and carboxylic acid functionalities. upc.edunih.gov Aminoalcohols are particularly useful monomers in this context. For example, biodegradable and elastomeric poly(ester amides) have been synthesized from the amino alcohol 1,3-diamino-2-hydroxypropane, a polyol, and a diacid. nih.govnih.gov
This compound, as an aminoalcohol derivative, is a prime candidate for incorporation into PEA structures. The primary amine can react with a dicarboxylic acid to form an amide bond, while the hydroxyl group can react to form an ester bond. By copolymerizing this compound with other monomers, novel PEAs with specific properties, such as enhanced biodegradability or improved mechanical strength, can be designed and synthesized.
| Monomer Type | Examples | Resulting Polymer Properties |
|---|---|---|
| Aminoalcohols | 1,3-diamino-2-hydroxypropane, Ethanolamine | Elastomeric properties, controlled degradation. nih.gov |
| Diacids | Sebacic acid, Adipic acid | Contributes to the polyester component, influences crystallinity. nih.gov |
| Diols | Glycerol, D,L-threitol | Can be used as a polyol component to form crosslinked networks. nih.gov |
| α-Amino Acids | L-phenylalanine, L-arginine | Introduces biocompatible moieties and potential for enzymatic degradation. mdpi.com |
Future Directions and Emerging Research Avenues for N 6 Aminohexyl 4 Hydroxybutyramide
Advanced Preclinical Modeling for Efficacy and Mechanism Elucidation
To build a comprehensive understanding of the biological effects of N-(6-Aminohexyl)-4-hydroxybutyramide, future research will necessitate the use of sophisticated preclinical models. These models will be instrumental in determining the compound's efficacy and in pinpointing its molecular targets and mechanisms of action.
Key Research Approaches:
Cell-based Assays: Initial studies would likely involve a battery of in vitro assays using relevant human cell lines. These assays can provide preliminary data on the compound's cytotoxicity, anti-proliferative effects, and its impact on specific cellular pathways.
Organoid and Spheroid Models: Three-dimensional (3D) cell culture systems, such as organoids and spheroids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models can better predict in vivo responses and provide insights into the compound's effects on tissue architecture and cell-cell interactions.
Animal Models: Should in vitro studies yield promising results, subsequent investigations would move to in vivo animal models. The choice of animal model would be dictated by the therapeutic area of interest. For instance, xenograft models in immunocompromised mice would be appropriate for evaluating anti-cancer potential, while transgenic models of neurodegenerative diseases could be used to assess neuroprotective effects.
Data from Preclinical Modeling:
| Model System | Key Parameters to be Investigated | Potential Insights |
| Human Cancer Cell Lines | Cell Viability (IC50), Apoptosis Induction, Cell Cycle Arrest | Anti-proliferative activity, mechanism of cell death |
| Disease-specific Organoids | Growth Inhibition, Morphological Changes, Biomarker Expression | Efficacy in a more complex, tissue-like structure |
| Xenograft Mouse Models | Tumor Growth Inhibition, Metastasis, Survival Rates | In vivo anti-tumor efficacy and tolerability |
Development of Novel Analogs with Enhanced Specificity and Potency
The chemical structure of this compound provides a versatile scaffold for the development of novel analogs with improved pharmacological properties. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new chemical entities.
Strategies for Analog Development:
Modification of the Aminohexyl Chain: Altering the length and rigidity of the alkyl chain could influence the compound's binding affinity and selectivity for its biological target. Introducing cyclic structures or unsaturation could also be explored.
Substitution on the Hydroxybutyramide Moiety: Modifications to the hydroxybutyramide portion, such as esterification of the hydroxyl group or amidation of the terminal amine, could impact the compound's solubility, metabolic stability, and pharmacokinetic profile.
Conformational Restriction: Introducing conformational constraints through cyclization or the incorporation of rigid linkers could lead to analogs with higher potency and reduced off-target effects.
Exploration of Synergistic Effects with Other Chemical Entities
A significant area of future research will involve investigating the potential for this compound to act in synergy with other known therapeutic agents. Combination therapies often lead to enhanced efficacy, reduced side effects, and can overcome drug resistance.
Potential Combination Strategies:
With Chemotherapeutic Agents: In the context of cancer, combining this compound with standard-of-care chemotherapies could lead to improved tumor regression and a reduction in the required dosage of the cytotoxic drug.
With Targeted Therapies: Investigating combinations with targeted agents, such as kinase inhibitors or monoclonal antibodies, could reveal synergistic interactions that target multiple oncogenic pathways simultaneously.
With Neuroprotective Agents: For potential neurological applications, exploring synergies with existing neuroprotective compounds could offer a multi-faceted approach to treating complex neurodegenerative diseases.
Integration with High-Throughput Screening (HTS) Platforms
To accelerate the discovery of the biological targets and potential applications of this compound and its future analogs, integration with high-throughput screening (HTS) platforms will be essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological assays.
HTS Methodologies:
Target-Based Screening: If a specific molecular target is hypothesized or identified, HTS assays can be developed to screen for compounds that modulate the activity of that target.
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic change in cells or whole organisms, without prior knowledge of the specific molecular target. This can be a powerful tool for discovering novel mechanisms of action.
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This can provide detailed information on the compound's effects on cell morphology, protein localization, and organelle function.
The systematic application of these future research directions holds the promise of unlocking the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing N-(6-Aminohexyl)-4-hydroxybutyramide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves amide bond formation between 4-hydroxybutyric acid derivatives and 1,6-hexamethylenediamine. A common approach is coupling activated esters (e.g., NHS esters) with the primary amine group of the hexyl chain under mild basic conditions. Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization (using ethanol/water mixtures) ensures high yield (>85%) and purity (≥98%). Characterization by -NMR (δ ~1.3–1.6 ppm for hexyl CH, δ ~6.5 ppm for amide NH) and LC-MS ([M+H] expected around 203.1 m/z) is critical for validation .
Q. How should researchers handle and store N-(6-Aminohexyl)-4-hydroxybutyramide to maintain stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Prior to use, equilibrate to room temperature in a desiccator to minimize moisture uptake. Stability studies suggest a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. What role does the aminohexyl moiety play in bioconjugation strategies for optical sensors?
- Methodological Answer : The primary amine group enables covalent linkage to carboxylated surfaces (e.g., nanocrystals or polymers) via carbodiimide-mediated coupling (EDC/NHS). For example, in oxygen sensors, the aminohexyl chain facilitates stable amide bond formation with semiconductor nanocrystals, enhancing sensor biocompatibility and signal stability. Optimize reaction pH (~7.4) and molar ratios (1:1.2 for amine:carboxyl) to maximize conjugation efficiency. Validate with fluorescence quenching assays or FT-IR (amide I band at ~1650 cm) .
Q. How can structural modifications to the hydroxybutyramide group alter biological activity or binding specificity?
- Methodological Answer : Replace the hydroxyl group with fluorinated or methylated analogs to study electronic effects on hydrogen bonding. For instance, substituting -OH with -OCH reduces polarity, potentially enhancing membrane permeability. Evaluate modifications using molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition or cellular uptake studies). Comparative NMR ( chemical shifts for carbonyl groups) and thermodynamic analyses (ITC) provide insights into binding thermodynamics .
Q. What experimental approaches resolve contradictions in reported bioactivity data for N-(6-Aminohexyl)-4-hydroxybutyramide derivatives?
- Methodological Answer : Discrepancies may arise from divergent assay conditions (e.g., buffer pH, ion strength) or cellular models. Standardize protocols using reference compounds (e.g., W7, a calmodulin inhibitor with a similar aminohexyl chain) as internal controls . Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results. Meta-analysis of published IC values under controlled conditions (pH 7.4, 37°C) can clarify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
